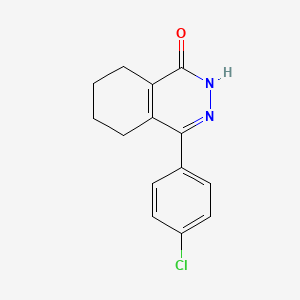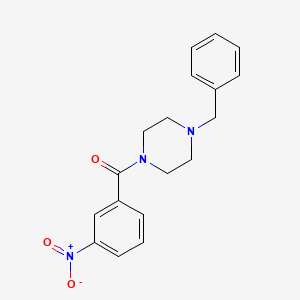
4-(4-chlorophenyl)-5,6,7,8-tetrahydro-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1(2H)-phthalazinone is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a phthalazinone core with a chlorophenyl substituent, making it a valuable scaffold in medicinal chemistry and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-5,6,7,8-tetrahydro-1(2H)-phthalazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the phthalazinone core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phthalazinone core or the chlorophenyl substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the chlorophenyl ring or the phthalazinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1(2H)-phthalazinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Comparison: While these compounds share the chlorophenyl group, their core structures differ significantly.
Propiedades
Fórmula molecular |
C14H13ClN2O |
|---|---|
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H13ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h5-8H,1-4H2,(H,17,18) |
Clave InChI |
NAFRJSXRUUAWKI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NNC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11981456.png)
![2-(4-Bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981473.png)
![ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11981474.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11981484.png)
![3-(4-bromophenyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11981491.png)
![2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one](/img/structure/B11981494.png)
![N-(4-ethoxyphenyl)-4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11981497.png)
![3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11981504.png)
![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11981507.png)
![2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol](/img/structure/B11981512.png)


![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B11981540.png)

